molecular formula C23H20Cl2N4S B4819058 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B4819058
M. Wt: 455.4 g/mol
InChI Key: QJXYPUWWFCGLJZ-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core, a bicyclic system comprising a thiophene fused to a pyrimidine ring. Key structural attributes include:

  • Position 5: A phenyl substituent.
  • Position 4: A piperazine moiety substituted with a 2,4-dichlorobenzyl group.

While explicit data on this compound’s applications are absent in the provided evidence, its structural analogs (discussed below) suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors via π-π interactions and halogen bonding .

Properties

IUPAC Name

4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4S/c24-18-7-6-17(20(25)12-18)13-28-8-10-29(11-9-28)22-21-19(16-4-2-1-3-5-16)14-30-23(21)27-15-26-22/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYPUWWFCGLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This is followed by the introduction of the phenyl group and the piperazine ring. The final step involves the attachment of the 2,4-dichlorobenzyl group to the piperazine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Characteristics

The table below highlights structural differences and molecular properties of analogous compounds:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine C24H20Cl2N4S* ~469.42 5-phenyl, 4-(2,4-dichlorobenzyl-piperazinyl) -
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazinyl}thieno[2,3-d]pyrimidine C28H23Cl2N4S 525.47 5-(4-Cl-phenyl), 4-(bis-aryl methyl-piperazinyl)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine C23H20Cl2N4S 455.40 6-methyl, 4-(3,4-Cl2-phenyl-piperazinyl)
4-(3-chloro-4-fluorophenoxy)-5-phenylthieno[2,3-d]pyrimidine C18H11ClFN3OS 356.00 4-phenoxy (3-Cl,4-F), 5-phenyl
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine C23H18Cl2FN4S 473.39 5-(4-F-phenyl), 6-methyl, 4-(3,4-Cl2-phenyl-piperazinyl)

*Calculated based on structural analysis.

Impact of Substituents on Physicochemical and Binding Properties

  • Flexibility vs. Rigidity : The 2,4-dichlorobenzyl group in the main compound introduces a methylene bridge, enhancing conformational flexibility compared to rigid aryl-substituted analogs like the 3,4-dichlorophenylpiperazine derivatives . This flexibility may improve binding to dynamic receptor pockets.
  • Steric Bulk : The bis-aryl methyl group in ’s compound (C28H23Cl2N4S) may hinder binding to compact active sites but improve selectivity for larger cavities .

Case Studies of Related Compounds

  • : The phenoxy-substituted compound (C18H11ClFN3OS) exhibits a lower molecular weight (356.0 g/mol) and distinct electronic properties due to mixed chloro-fluoro substitution. Its LC-MS and NMR data confirm synthetic feasibility .
  • : The 4-fluorophenyl and 6-methyl substitutions in C23H18Cl2FN4S demonstrate how minor modifications can balance steric and electronic effects, a strategy critical in optimizing drug candidates .

Methodological Insights from Docking Studies

AutoDock4 () enables comparative analysis of receptor-ligand interactions. For example:

  • Flexible docking could model the main compound’s benzyl group adapting to receptor conformations, whereas rigid analogs (e.g., ’s 3,4-dichlorophenylpiperazine) might show fixed binding modes .
  • Cross-docking experiments (as in HIV protease studies) could identify substituent-dependent selectivity across targets .

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